molecular formula C4H10OS B1363121 3-Mercapto-2-methylpropanol CAS No. 56160-79-3

3-Mercapto-2-methylpropanol

Cat. No. B1363121
CAS RN: 56160-79-3
M. Wt: 106.19 g/mol
InChI Key: FCIVYWQHILCTLI-UHFFFAOYSA-N
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Description

3-Mercapto-2-methylpropanol is a compound that has been identified in red wines . It has two enantiomers, (2S)-3-mercapto-2-methylpropan-1-ol and (2R)-3-mercapto-2-methylpropan-1-ol, both of which are characterized by the same broth and sweat odor but have very different odor strength and thresholds .


Synthesis Analysis

3-Mercapto-2-methylpropanol was extracted from a red wine variety using a low-temperature vacuum distillation coupled with a specific reversible thiol capture .


Molecular Structure Analysis

The molecular formula of 3-Mercapto-2-methylpropanol is C4H10OS, and its molecular weight is 106.187 .

Scientific Research Applications

1. Enantioselective Analysis in Wine Aroma

3-Mercapto-2-methylpropanol has been identified in red wines, specifically in varieties like Cabernet Sauvignon and Merlot. Research conducted by Bouchilloux et al. (2000) focused on the extraction and enantioselective analysis of this compound in wine. They found that the presence of (R)-3-mercapto-2-methylpropanol in young wines could exceed its perception threshold, suggesting its contribution to the wine's aroma (Bouchilloux et al., 2000).

2. Identification in Bordeaux Red Wine Varieties

A study by Bouchilloux et al. (1998) identified 3-mercapto-2-methylpropanol in Bordeaux red wine varieties using a technique that combines low-temperature vacuum distillation with chemical capture. This research highlights its role as a volatile and odorous thiol contributing to the wine's unique flavor profile (Bouchilloux et al., 1998).

3. Sensory Properties in Flavor Compounds

The sensory properties of 3-Mercapto-2-methylpropanol were studied by Sabater Lüntzel et al. (2000), who conducted enantioselective syntheses to determine differences in sensory properties. Their research provides insights into its odor thresholds and impact on flavor quality (Sabater Lüntzel et al., 2000).

4. Role in Synthesis of Pharmaceutical Compounds

Plummer and Ryan (1981) studied a bi-product analogue inhibitor, which showed the potential for 3-mercapto derivatives in the study of vasoactive peptides, indicating a role in pharmaceutical research (Plummer & Ryan, 1981).

5. Aroma Compound in Food Flavors

Research by Widder et al. (2000) identified 3-Mercapto-2-methylpentan-1-ol, a related compound, in raw onions and processed flavors. This study provides insights into its role in food flavors and potential synthesis pathways (Widder et al., 2000).

6. Synthesis of Mercapto-acid Derivatives

Chauhan et al. (1983) synthesized 2-Mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes, demonstrating the chemical versatility of mercapto-acid derivatives in creating new compounds (Chauhan et al., 1983).

Safety And Hazards

The safety data sheet for a similar compound, 2-Mercaptoethanol, indicates that it is a flammable liquid and vapor. It is toxic if swallowed or inhaled, and fatal in contact with skin. It causes skin irritation, serious eye damage, and may cause an allergic skin reaction .

properties

IUPAC Name

2-methyl-3-sulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-4(2-5)3-6/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIVYWQHILCTLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336097
Record name 3-Mercapto-2-methylpropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Mercapto-2-methylpropanol

CAS RN

56160-79-3
Record name 3-Mercapto-2-methylpropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40336097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-sulfanylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
P Bouchilloux, P Darriet, D Dubourdieu… - … Food Research and …, 2000 - Springer
… Abstract 3-Mercapto-2-methylpropanol, an odorous … one enantiomer, (R)-3-mercapto2-methylpropanol. Although both of the … The amounts of (R)-3-mercapto-2-methylpropanol in young …
Number of citations: 19 link.springer.com
C Vermeulen, C Guyot-Declerck… - Journal of agricultural …, 2003 - ACS Publications
Combinatorial chemistry was used to extend the knowledge of beer thiols by synthesizing 13 mercapto primary alcohols and 6 other compounds (mercapto ketones and corresponding …
Number of citations: 69 pubs.acs.org
P Bouchilloux, P Darriet, R Henry… - Journal of Agricultural …, 1998 - ACS Publications
… by gas chromatography coupled with detection by olfactometry, flame photometry, and mass spectrometry led to the identification of three aromatic thiols: 3-mercapto-2-methylpropanol, …
Number of citations: 188 pubs.acs.org
C Vermeulen, S Collin - Combinatorial chemistry & high …, 2006 - ingentaconnect.com
… Because stereochemistry affects smell, it is not surprising that (R)-3-mercapto-2-methylpropanol (13) was perceived as slightly more pleasant and fruity than its (S)-enantiomeric form. …
Number of citations: 19 www.ingentaconnect.com
M Belgis, CH Wijaya, A Apriyantono, B Kusbiantoro… - Scientia …, 2017 - Elsevier
Volatiles of six lai and four durian cultivars grown in Indonesia were analyzed using SPME/GC-MS. Total of 49 compounds in lai and 44 in durian were identified, including sulfurs, esters…
Number of citations: 31 www.sciencedirect.com
P Darriet, P Bouchilloux, C Poupot, Y Bugaret… - VITIS …, 2001 - Citeseer
… c 3-mercapto-2-methylpropanol was not quantified in Cabernet Sauvignon and Merlot … These differences were less pronounced for 3-mercapto-2-methylpropanol, another more …
Number of citations: 60 citeseerx.ist.psu.edu
F Liu, C Cao, X Li - QSAR & Combinatorial Science, 2009 - Wiley Online Library
In order to investigate the quantitative structure‐retention relationship in gas chromatography (GC) of mercapto‐esters, alcohols, aldehydes, and ketones, the molecular structure RX is …
Number of citations: 2 onlinelibrary.wiley.com
A Roland, R Schneider, A Razungles… - Chemical …, 2011 - ACS Publications
… (17) At the same time, 3-mercapto-2-methylpropanol (10), identified in red Bordeaux wines made from Cabernet Sauvignon and Merlot, give broth and sweat odors for concentrations …
Number of citations: 270 pubs.acs.org
L Blanchard, P Darriet… - American Journal of …, 2004 - Am Soc Enol Viticulture
3-Mercaptohexanol formed during alcoholic fermentation from an odorless precursor present in grapes can contribute to the fruity aromas of Cabernet Sauvignon, Cabernet franc, and …
Number of citations: 153 www.ajevonline.org
AV Bogatskii, AM Turyanskaya, AI Gren, E Bal'trusch… - Vopr. Stereokhim, 1974
Number of citations: 6

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